

An In-Depth Technical Guide to the Mechanism of Action of AN2718

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Compound of Interest

Compound Name: **AN2718**

Cat. No.: **B1667275**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of **AN2718**, a novel benzoxaborole antifungal agent. The information is compiled from publicly available scientific literature and is intended to support research and development efforts in the field of antifungal drug discovery.

Core Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

AN2718 is a member of the benzoxaborole class of compounds and exhibits its antifungal activity by inhibiting fungal protein synthesis.^{[1][2]} Specifically, it targets the fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA) during the translation process.

The unique mechanism of action is termed the Oxaborole tRNA Trapping (OBORT) mechanism.^{[1][3]} In this process, the boron atom within the benzoxaborole scaffold of **AN2718** forms a stable covalent adduct with the terminal adenine of tRNA_{Leu} within the editing site of the LeuRS enzyme. This trapping of the tRNA_{Leu} in the editing site effectively halts the catalytic cycle of the enzyme, leading to a depletion of charged leucyl-tRNA and subsequent cessation of protein synthesis, ultimately resulting in fungal cell death.

Quantitative Data

The following tables summarize the in vitro activity of **AN2718** against various fungal pathogens and its inhibitory effect on the target enzyme, leucyl-tRNA synthetase.

Table 1: In Vitro Antifungal Susceptibility of AN2718

Fungal Species	Strain Number (n)	MIC90 (µg/mL)
Candida albicans	100	1
Candida glabrata	100	0.25
Trichophyton mentagrophytes	100	1
Trichophyton rubrum	100	0.5

Data sourced from a 2016 study on the antifungal activity of **AN2718**.[\[2\]](#)[\[4\]](#)

Table 2: Inhibition of Fungal Leucyl-tRNA Synthetase (LeuRS) by AN2718

Enzyme Source	IC50 (µM)
Aspergillus fumigatus (cytoplasmic LeuRS)	2
Candida albicans (cytoplasmic LeuRS)	4.2

Data sourced from a 2016 study on the mechanism of action of **AN2718**.[\[2\]](#)[\[4\]](#)

Experimental Protocols

The following sections detail the methodologies used in key experiments to characterize the mechanism of action of **AN2718**.

Minimal Inhibitory Concentration (MIC) Determination

The in vitro antifungal susceptibility of **AN2718** was determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M38-A2 document for broth microdilution testing of filamentous fungi.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

General Protocol Outline (based on CLSI M38-A2):

- Antifungal Agent Preparation: A stock solution of **AN2718** is prepared, and serial twofold dilutions are made in 96-well microtiter plates using RPMI-1640 medium.
- Inoculum Preparation: Fungal isolates are cultured, and a standardized inoculum suspension is prepared to a specific concentration (typically 0.5 McFarland standard).
- Inoculation: The microtiter plates containing the serially diluted **AN2718** are inoculated with the fungal suspension.
- Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.
- MIC Reading: The MIC is determined as the lowest concentration of **AN2718** that causes a significant inhibition of fungal growth compared to a drug-free control well.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of **AN2718** against fungal LeuRS was assessed by measuring the inhibition of leucine incorporation into tRNA.[\[1\]](#)[\[2\]](#)

General Protocol Outline:

- Enzyme and Substrate Preparation: Recombinant fungal LeuRS is purified. The reaction mixture includes buffer, ATP, and radiolabeled L-leucine.
- Inhibitor Addition: Varying concentrations of **AN2718** are added to the reaction mixture.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of total tRNA.
- Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
- Precipitation and Washing: The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the tRNA. The precipitate is washed to remove unincorporated radiolabeled leucine.
- Quantification: The amount of radioactivity in the precipitate, corresponding to the amount of leucine incorporated into tRNA, is measured using a scintillation counter.

- IC50 Determination: The concentration of **AN2718** that causes 50% inhibition of LeuRS activity (IC50) is calculated from the dose-response curve.

Co-crystallization of LeuRS with a Benzoxaborole Analog

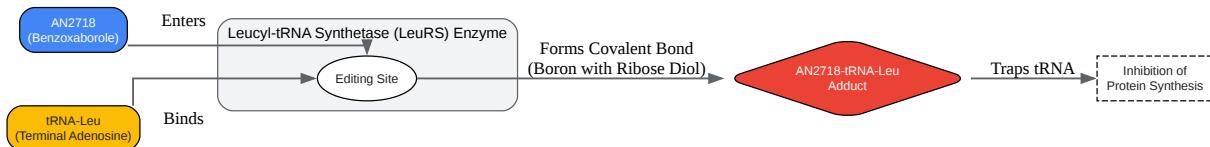
To elucidate the binding mode of benzoxaboroles in the LeuRS editing site, co-crystallization studies were performed with an analog of **AN2718**, AN3018, in the presence of AMP, a surrogate for the terminal adenosine of tRNA.[2][4]

General Protocol Outline:

- Protein Expression and Purification: The editing domain of fungal LeuRS is overexpressed (e.g., in *E. coli*) and purified.
- Complex Formation: The purified LeuRS editing domain is incubated with the benzoxaborole inhibitor (AN3018) and AMP to allow for complex formation.
- Crystallization: The protein-inhibitor-AMP complex is subjected to crystallization screening using various conditions (e.g., vapor diffusion).
- X-ray Diffraction Data Collection: Crystals of the complex are exposed to a high-intensity X-ray source, and diffraction data are collected.
- Structure Determination: The three-dimensional structure of the complex is solved using molecular replacement and refined to high resolution.

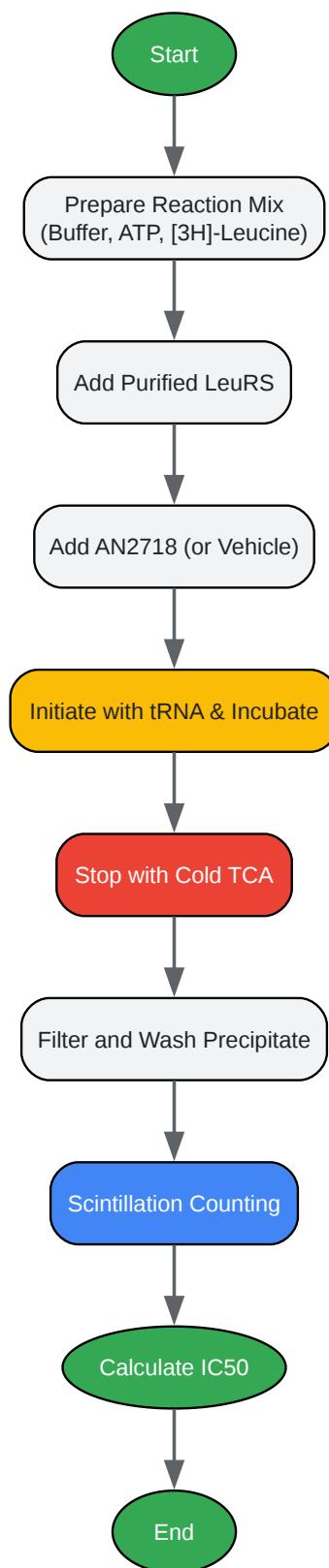
Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action of **AN2718**.



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Caption: The Oxaborole tRNA Trapping (OBORT) mechanism of **AN2718**.



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Caption: Workflow for the Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay.

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